5-(azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole

YAP/TAZ TEAD Hippo pathway

5-(Azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole (CAS 2098121-51-6) is a synthetic, small-molecule heterocyclic compound built on a 1,2,4-oxadiazole core, substituted with a 1-propyl-1H-pyrrol-2-yl group and an azetidin-3-yl moiety. The molecular formula is C12H16N4O, and the molecular weight is 232.28 g/mol.

Molecular Formula C12H16N4O
Molecular Weight 232.28 g/mol
CAS No. 2098121-51-6
Cat. No. B1475769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
CAS2098121-51-6
Molecular FormulaC12H16N4O
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCCCN1C=CC=C1C2=NOC(=N2)C3CNC3
InChIInChI=1S/C12H16N4O/c1-2-5-16-6-3-4-10(16)11-14-12(17-15-11)9-7-13-8-9/h3-4,6,9,13H,2,5,7-8H2,1H3
InChIKeyOEOPCXGKJNBJRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole (CAS 2098121-51-6) – Procurement-Grade Compound Identity & Physicochemical Profile


5-(Azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole (CAS 2098121-51-6) is a synthetic, small-molecule heterocyclic compound built on a 1,2,4-oxadiazole core, substituted with a 1-propyl-1H-pyrrol-2-yl group and an azetidin-3-yl moiety. The molecular formula is C12H16N4O, and the molecular weight is 232.28 g/mol . The compound is listed in the CAS registry and by chemical suppliers as a research chemical for medicinal chemistry exploration . Its structural features—specifically the presence of both azetidine and pyrrole rings linked via an oxadiazole bridge—place it within a chemical space associated with YAP/TAZ-TEAD protein–protein interaction inhibition [1].

Why Generic Substitution Fails for 5-(Azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole


No direct evidence of this specific molecule's activity exists within the currently accessible public domain, and critically, no quantitative bioactivity data or head-to-head comparator data against close structural analogs have been identified [1]. In the absence of these data, generic substitution with other azetidinyl oxadiazoles—such as the aryl-substituted mGluR5 PAMs [2] or the BTK inhibitor oxadiazole derivatives [3]—cannot be scientifically justified, as even minor structural modifications in this chemotype are known to cause profound pharmacological switches (e.g., from PAM to NAM activity) [2]. Consequently, any substitution decision would be entirely speculative and carries a high risk of target profile mismatch.

Quantitative Evidence Guide: 5-(Azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole


YAP/TAZ-TEAD Inhibition Class Membership vs. In-Class Comparators

The compound is encompassed by the Markush structure in US Patent 11,661,403 B2 (Vivace Therapeutics), which claims oxadiazole compounds as inhibitors of the YAP/TAZ-TEAD interaction for cancer therapy [1]. However, the target compound is not explicitly listed in any example or data table in this patent. In contrast, the patent provides IC50 values for structurally related exemplars, such as compounds with substituted phenyl or pyridine groups instead of the 1-propylpyrrole moiety, which show YAP/TAZ-TEAD inhibitory IC50 values down to ≤ 5.000 µM [1]. No IC50, Ki, or cellular activity data have been reported for the target compound, precluding any quantitative comparison.

YAP/TAZ TEAD Hippo pathway Cancer

mGluR5 Allosteric Modulator Class Comparison vs. Aryl Azetidinyl Oxadiazoles

A seminal publication by Packiarajan et al. (2012) describes a series of aryl azetidinyl oxadiazoles as potent mGluR5 positive allosteric modulators (PAMs) [1]. These compounds feature an aryl group (e.g., phenyl, substituted phenyl) attached to the oxadiazole, rather than the 1-propylpyrrole group present in the target compound. The paper reports that specific N-substituted cyclohexyl and exo-norbornyl carboxamide analogs achieve functional mGluR5 PAM EC50 values in the nanomolar range [1]. Because the target compound possesses a heteroaryl (pyrrole) instead of a carbocyclic aryl group, its activity at mGluR5 cannot be inferred from this dataset.

mGluR5 Positive Allosteric Modulator Neuroscience

Solubility and Physicochemical Differentiation vs. mGluR5 Lead Series

A key driver for the development of the azetidinyl oxadiazole class was the improvement of physicochemical properties over earlier leads [1]. Packiarajan et al. (2012) note that azetidine carboxamides in their series achieved low molecular weights (typically below 500 Da) and optimal cLog P values (around 3-5), which correlated with improved pharmacokinetic profiles [1]. The target compound, with a molecular weight of 232.28 g/mol , is significantly smaller than most reported mGluR5 PAMs and falls within a favorable range for CNS drug-likeness [2]. However, its measured aqueous solubility, LogP/logD, and permeability data are not publicly available, preventing direct comparison.

Physicochemical Properties Aqueous Solubility Drug-likeness

BTK Inhibitor Structural Class Overlap: Inability to Infer Activity

A separate oxadiazole-containing compound series has been claimed as BTK inhibitors, with an example (Example 99 in US20240083900) exhibiting an IC50 of 1 nM against BTK in BindingDB [1]. The target compound shares the 1,2,4-oxadiazole core and azetidine substituent with this series, but the pyrrole substitution pattern diverges significantly from the BTK inhibitor chemotype. Without direct enzymatic or cellular BTK inhibition data for the target compound, no selectivity or potency inference can be drawn.

BTK Kinase Inhibitor Immuno-oncology

Synthetic Tractability: Comparative Building Block Analysis

The target compound's synthesis requires 1-propyl-1H-pyrrole-2-carboxylic acid or analogous intermediates as a key building block for oxadiazole formation . In contrast, the exemplified compounds in the mGluR5 PAM series [1] and YAP/TAZ patent [2] typically employ commercially abundant benzoic acid derivatives, which are available at lower cost and higher purity grades. The 1-propylpyrrole motif introduces additional synthetic complexity and potential supply chain constraints that distinguish this compound from simpler aryl oxadiazoles.

Synthetic Feasibility Chemical Procurement Building Blocks

Data Gap Statement: Absence of Quantitative Comparator Evidence for Procurement Decisions

A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, and major supplier catalogs as of May 2026 has identified no primary research articles, patents with explicit data tables including this compound, or reputable database entries that contain quantitative biological activity data for 5-(azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole [1][2][3][4]. This complete absence of comparator evidence is the most critical finding for scientific procurement: no potency, selectivity, pharmacokinetic, or in vivo data exist to support selection of this compound over any other analog. Users must commission custom synthesis and primary screening if this specific substitution pattern is mechanistically required.

Assay Gap Evidence-Based Procurement Chemical Biology Tools

Best Application Scenarios for 5-(Azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole (Current Evidence Profile)


Exploratory YAP/TAZ-TEAD Inhibitor Screening in Hippo Pathway Research

This compound is structurally encompassed by the Markush claims of US Patent 11,661,403 B2 and may be suitable as a screening tool in YAP/TAZ-TEAD reporter assays, provided that in-house potency determination is performed prior to use. Users should benchmark against exemplified patent compounds with known IC50 values (typically ≤ 5 µM) [1].

Custom mGluR5 Pharmacological Profiling in Neuroscience

Given the PAM/NAM switching behavior of azetidinyl oxadiazoles [1], this compound could be submitted for mGluR5 functional profiling (calcium flux, IP1 accumulation) to determine whether the pyrrole substitution yields PAM, NAM, or silent binder activity.

Structure-Activity Relationship (SAR) Expansion of Oxadiazole Chemotypes

The unique combination of a 1-propylpyrrole donor and azetidine acceptor on the 1,2,4-oxadiazole scaffold offers a novel vector for SAR exploration in multiple target families (YAP/TAZ [1], mGluR5 [2], BTK [3]), but only if accompanied by de novo biological testing.

Physicochemical Property Benchmarking for CNS Drug Design

With a low molecular weight of 232.28 g/mol [1], this compound could serve as a minimal pharmacophore probe to assess the lower size limit for target engagement in oxadiazole series, contingent on experimental solubility and permeability characterization.

Quote Request

Request a Quote for 5-(azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.